molecular formula C21H18N4S2 B11488471 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11488471
M. Wt: 390.5 g/mol
InChI Key: MVMJMXOARJJRAT-UHFFFAOYSA-N
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Description

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazole ring, a pyrimidine ring, and an indole moiety, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a pyrimidine derivative under acidic or basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. The use of automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-benzyl-7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione lies in its specific combination of a thiazole ring, a pyrimidine ring, and an indole moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and a broad range of applications in various fields of research .

Properties

Molecular Formula

C21H18N4S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-benzyl-7-(2,3-dihydroindol-1-yl)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C21H18N4S2/c1-14-22-19(24-12-11-16-9-5-6-10-17(16)24)18-20(23-14)25(21(26)27-18)13-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3

InChI Key

MVMJMXOARJJRAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2CC5=CC=CC=C5

Origin of Product

United States

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